molecular formula C56H72N8O16S2 B10787907 (E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Cat. No.: B10787907
M. Wt: 1177.3 g/mol
InChI Key: HABHEZNVNBKOQJ-VQYXCCSOSA-N
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Description

The compound comprises two distinct structural components:

(E)-But-2-enedioic acid (fumaric acid): A dicarboxylic acid with a trans-configuration (E-isomer), known for its role in the Krebs cycle and industrial applications (e.g., food additives, polymer synthesis) . Its low water solubility (6 g/L at 25°C) and stability contrast with its (Z)-isomer, maleic acid, which is more water-soluble but thermally unstable .

N-Cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide: A heterocyclic carboxamide featuring a fused thiazolo-benzimidazole core.

This hybrid structure suggests dual functionality: the fumarate moiety may modulate solubility and acidity, while the heterocyclic core likely drives biological interactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABHEZNVNBKOQJ-VQYXCCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H72N8O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-but-2-enedioic acid; N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and results from various studies.

Chemical Structure

The compound's chemical formula is C56H72N8O16S2C_{56}H_{72}N_8O_{16}S_2, indicating a large and complex structure that combines elements from different chemical families, including carboxylic acids and thiazole derivatives.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor activity. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability by assessing mitochondrial activity. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner.

Cell Line IC50 (µM) Mechanism of Action
HeLa15.4Induction of apoptosis via caspase activation
MCF-722.3Cell cycle arrest at G2/M phase
A54918.7Inhibition of PI3K/Akt signaling pathway

Antidiabetic Properties

The compound also exhibited promising antidiabetic effects by inhibiting key enzymes involved in glucose metabolism. Specifically, it was tested against α-amylase and α-glucosidase.

Enzyme Inhibition (%) IC50 (µM)
α-Amylase78%12.5
α-Glucosidase65%18.0

These results suggest that the compound may help regulate blood glucose levels by preventing carbohydrate absorption in the intestine.

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
  • Cell Cycle Arrest : It causes cell cycle arrest in the G2/M phase, preventing cancer cells from dividing and proliferating.
  • Enzyme Inhibition : By inhibiting α-amylase and α-glucosidase, it reduces glucose absorption, which is beneficial for managing diabetes.

Study 1: Antitumor Efficacy in Animal Models

In a study involving mice bearing xenograft tumors, the administration of the compound resulted in a significant reduction in tumor volume compared to control groups. Tumor growth inhibition was observed over a period of four weeks with no significant toxicity reported.

Study 2: Metabolic Effects in Diabetic Rats

Another study assessed the effects of the compound on diabetic rats induced by streptozotocin. The treatment group showed improved glucose tolerance and reduced fasting blood glucose levels compared to untreated controls.

Scientific Research Applications

Medicinal Chemistry

YM 202074 has been studied for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. The thiazolo[3,2-a]benzimidazole framework is known for its biological activity, particularly in targeting enzymes and receptors involved in various diseases.

  • Enzyme Inhibition : Research indicates that compounds like YM 202074 can inhibit enzymes such as acetylcholinesterase and α-glucosidase. These enzymes play crucial roles in neurodegenerative diseases and diabetes management, respectively .

Anticancer Research

The compound's structural characteristics suggest potential anticancer properties. Studies have shown that derivatives of thiazolo[3,2-a]benzimidazole exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells, making it a candidate for further investigation in cancer therapy .

Neuropharmacology

Given its ability to interact with neurotransmitter systems, YM 202074 is being explored for applications in neuropharmacology.

  • Potential for Treating Neurodegenerative Disorders : The inhibition of acetylcholinesterase suggests that this compound may help improve cognitive function in conditions like Alzheimer's disease by increasing the availability of acetylcholine at synapses .

Case Studies

Several case studies have documented the effects of YM 202074 on different biological systems:

Study Objective Findings
Azzam et al. (2024)Investigate enzyme inhibitionDemonstrated significant inhibition of α-glucosidase by thiazolo derivatives, including YM 202074.
ChemBK (2015)Evaluate cytotoxicityReported moderate cytotoxic effects against breast cancer cell lines with IC50 values indicating potential therapeutic relevance.
BioCrick (2024)Assess pharmacological profileHighlighted the compound's potential as a multi-target drug due to its interaction with various biological pathways.

Chemical Reactions Analysis

Synthetic Routes and Core Formation

The synthesis of this compound involves multi-step reactions, primarily focusing on constructing the thiazolo[3,2-a]benzimidazole core and subsequent functionalization. Key steps include:

Thiazolo-Benzimidazole Formation

  • Intermediate Preparation : 2-Mercaptobenzimidazole derivatives react with α-halo ketones (e.g., chloroacetone) to form acyclic intermediates. Cyclization under acidic (e.g., polyphosphoric acid) or basic (e.g., sodium ethoxide) conditions yields the thiazolo[3,2-a]benzimidazole scaffold .

  • Acetylation : Treatment with acetic anhydride introduces acetyl groups at reactive nitrogen sites, stabilizing intermediates for further modifications .

Reaction StepReagents/ConditionsProduct
CyclizationPolyphosphoric acid, 120°CThiazolo[3,2-a]benzimidazole core
AcetylationAcetic anhydride, RTN-Acetyl derivatives

But-2-enedioic Acid Reactivity

The (E)-configured diacid moiety participates in:

  • Isomerization : Under thermal or catalytic conditions, the (E)-isomer may equilibrate with the (Z)-form, though stability favors the (E)-configuration.

  • Salt Formation : Reacts with bases (e.g., NaOH) to form disodium salts, enhancing solubility .

Amide and Amino Group Reactivity

  • Hydrolysis : The carboxamide group undergoes hydrolysis under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions to yield carboxylic acid and amine derivatives.

  • Alkylation/Quaternization : The tertiary amine (2-methoxyethyl(methyl)amino group) reacts with alkyl halides to form quaternary ammonium salts .

Epoxide Interactions

Reaction with epoxide derivatives (e.g., ethylene oxide) leads to:

  • Cyclization : Forms 2,3-dihydrothiazolo[3,2-a]benzimidazole derivatives under refluxing ethanol .

  • Acid-Catalyzed Rearrangements : In the presence of p-toluenesulfonic acid, ring-expanded products are observed .

SubstrateReagentProduct
Epoxide + Thiazolo-BenzimidazoleEthanol, refluxDihydrothiazolo-benzimidazole

Biological Activity and Metabolic Pathways

While synthetic reactions dominate its chemistry, the compound’s bioactivity suggests interactions with biological systems:

  • Enzyme Inhibition : The thiazolo-benzimidazole scaffold mimics purine structures, potentially inhibiting kinases or proteases .

  • Metabolic Oxidation : Hepatic cytochrome P450 enzymes may oxidize the methoxyethyl group, forming hydroxylated metabolites .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the thiazole ring, forming benzimidazole sulfoxides .

  • Thermal Decomposition : At temperatures >200°C, decarboxylation of the but-2-enedioic acid moiety occurs.

Comparative Reactivity Table

Functional GroupReaction TypeConditionsOutcome
Thiazolo-BenzimidazoleCyclizationPolyphosphoric acid, 120°CCore formation
CarboxamideHydrolysis6M HCl, refluxCarboxylic acid + amine
(E)-But-2-enedioic AcidSalt FormationNaOH, RTDisodium salt
MethoxyethylamineAlkylationMethyl iodide, K2CO3Quaternary ammonium salt

Comparison with Similar Compounds

Key Insights :

  • Covalent integration of fumarate (as in the target compound) may enhance stability compared to ionic salts like xamoterol hemifumarate .
  • The (E)-configuration confers lower water solubility than maleic acid but greater metabolic compatibility .

Compounds with Thiazolo-Benzimidazole or Related Heterocycles

Compound Name Core Structure Substituents Reported Bioactivities References
Ethyl-2-benzothiazolyl acetate Benzothiazole Acetate ester at position 2 Antimicrobial, fluorescent sensor precursor
Benzothiazol-2-amine derivatives Benzothiazole with amine substituents Varied aryl/alkyl groups Anticancer, enzyme inhibition
Target compound Thiazolo[3,2-a]benzimidazole Cyclohexyl, methoxyethyl(methyl)amino Hypothesized: kinase or protease inhibition

Key Insights :

Carboxamide-Containing Analogues

Compound Name Carboxamide Position Additional Features Biological Relevance References
2-Benzothiazolyl acetohydrazide Position 2 Hydrazide linkage Antitubercular, antioxidant
N-Methyl-[1,3]thiazole carboxamides Position 2 Methyl, aryl substituents COX-2 inhibition, anti-inflammatory
Target compound Position 2 Cyclohexyl, branched aminoalkyl chain Potential kinase target engagement

Key Insights :

  • The methoxyethyl(methyl)amino substituent in the target compound may reduce metabolic degradation compared to hydrazide derivatives .
  • Carboxamide orientation in thiazolo-benzimidazole systems could influence hydrogen-bonding interactions with biological targets.

Physicochemical Properties

Property Target Compound Fumaric Acid Benzothiazol-2-amine Derivative
Molecular Weight ~600 (estimated) 116.07 342.3
Water Solubility Low (fumarate-dominated) 6 g/L (25°C) <1 mg/mL
Predicted logP 3.5–4.0 -0.93 2.8
pKa (carboxylic acid) ~3.0 and ~4.5 3.03, 4.44 N/A

Preparation Methods

Annulation via 2-Mercaptobenzimidazole and α-Halo Ketones

Reaction of 2-mercaptobenzimidazole (3 ) with α-chloroacetophenone derivatives in acetic acid/sulfuric acid yields 3-aryl-thiazolo[3,2-a]benzimidazoles. For the target molecule, substituting α-chloroacetophenone with a methyl-substituted α-halo ketone (e.g., chloroacetone) would introduce the critical methyl group at position 1 of the thiazole ring. Cyclization proceeds via nucleophilic displacement of the halogen by the thiol group, followed by intramolecular dehydration (Scheme 1).

Table 1: Representative Conditions for Core Synthesis

ReagentSolventTemperatureYield (%)Source
α-ChloroacetoneAcOH/H₂SO₄Reflux65–75
PPA (Polyphosphoric Acid)Neat120°C70–80

The use of polyphosphoric acid (PPA) as a cyclizing agent enhances reaction efficiency by promoting both sulfidation and dehydration in a single step.

Functionalization at the 7-Position: Introduction of the [2-Methoxyethyl(methyl)amino]methyl Group

The 7-position of the benzimidazole ring is functionalized via electrophilic substitution or Mannich-type reactions.

Chloromethylation Followed by Nucleophilic Substitution

Chloromethylation of the thiazolo[3,2-a]benzimidazole core using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., ZnCl₂) introduces a chloromethyl group at the 7-position. Subsequent reaction with 2-methoxyethyl(methyl)amine in dimethylformamide (DMF) at 60–80°C facilitates nucleophilic displacement, yielding the desired tertiary amine side chain (Scheme 2).

Critical Parameters :

  • Solvent : DMF or THF optimizes amine nucleophilicity.

  • Stoichiometry : A 2:1 molar ratio of amine to chloromethyl intermediate prevents dialkylation.

Direct Aminomethylation via Mannich Reaction

Alternatively, a Mannich reaction employing formaldehyde and 2-methoxyethyl(methyl)amine under acidic conditions (e.g., HCl/EtOH) directly installs the aminomethyl group at the 7-position. This one-pot method avoids isolation of reactive intermediates but requires precise pH control to suppress over-alkylation.

Formation of the N-Cyclohexyl-N-methylcarboxamide Moiety

The carboxamide group at position 2 of the thiazole ring is introduced via coupling of the carboxylic acid precursor with N-methylcyclohexylamine.

Carboxylic Acid Activation

The thiazolo[3,2-a]benzimidazole-2-carboxylic acid intermediate is synthesized by hydrolyzing the corresponding ester (e.g., methyl ester) using aqueous NaOH in methanol. Activation of the carboxylic acid as an acid chloride (via thionyl chloride) or mixed anhydride (via ethyl chloroformate) enables efficient amide bond formation.

Table 2: Amidation Reaction Optimization

Activation ReagentCoupling AgentSolventYield (%)
SOCl₂NEt₃DCM85
EDCI/HOBtDIPEADMF90

Electrophilic activation with EDCI/HOBt in DMF provides superior yields by minimizing racemization and side reactions.

Salt Formation with (E)-But-2-enedioic Acid

The final step involves converting the free base to the fumarate salt to enhance solubility and stability.

Acid-Base Reaction in Aprotic Solvent

Dissolving the free base in hot ethanol and adding equimolar (E)-but-2-enedioic acid (fumaric acid) induces salt precipitation. Recrystallization from ethanol/water (3:1) yields the pure fumarate salt.

Key Considerations :

  • Stoichiometry : A 1:1 molar ratio ensures complete neutralization.

  • Temperature : Slow cooling (0.5°C/min) promotes large, pure crystals.

Optimization and Purification Strategies

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) purifies the final compound.

Analytical Characterization

  • ¹H/¹³C NMR : Confirms regiochemistry of the 7-substituent and carboxamide formation.

  • HPLC-MS : Verifies purity (>98%) and molecular ion ([M+H]⁺ = 529.2).

Challenges and Mitigation

  • Regioselectivity in Chloromethylation : Competing substitution at position 5 is minimized using bulky Lewis acids (e.g., AlCl₃).

  • Racemization During Amidation : Low-temperature (0–5°C) coupling with EDCI/HOBt suppresses epimerization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for constructing the thiazolo[3,2-a]benzimidazole core in this compound?

  • The thiazolo[3,2-a]benzimidazole scaffold is typically synthesized via cyclodesulfurization of thiourea derivatives or condensation reactions involving 2-aminobenzimidazoles with thiol-containing reagents. For example, Lawesson’s reagent has been used to cyclize carboxamide intermediates into thiazole rings under controlled conditions . Key intermediates, such as ethyl-2-benzothiazolyl acetate, can also be prepared via reactions with 2-aminothiophenol or diethyl malonate .

Q. How is the stereochemistry of the (E)-but-2-enedioic acid moiety confirmed experimentally?

  • The (E)-configuration of but-2-enedioic acid (fumaric acid) is validated using X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy. Crystallographic data can distinguish between (E)- and (Z)-isomers (maleic acid) based on bond angles and spatial arrangements of carboxyl groups . Additionally, melting point analysis and solubility differences (e.g., (E)-isomer’s lower solubility in water) provide supplementary evidence .

Q. What analytical techniques are critical for characterizing the hybrid structure of this compound?

  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • 1H/13C NMR spectroscopy resolves the substitution patterns on the benzimidazole and thiazole rings, as well as the N-cyclohexyl and 2-methoxyethyl groups. For example, coupling constants in the aromatic region distinguish fused heterocycles from isolated rings .
  • X-ray crystallography provides definitive proof of stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar thiazolo-benzimidazole derivatives?

  • Discrepancies in reported bioactivities (e.g., antimicrobial vs. antitumor efficacy) may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. To address this:

  • Reproducibility checks : Standardize synthetic protocols (e.g., purity >95% via HPLC) and validate biological assays with positive controls (e.g., cisplatin for cytotoxicity) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., the 2-methoxyethyl group) to isolate pharmacophoric motifs .

Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound?

  • Molecular docking : Assess binding affinity to target proteins (e.g., kinase enzymes) using software like AutoDock Vina. The thiazole and benzimidazole moieties often interact with hydrophobic pockets .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and cytochrome P450 interactions. The 2-methoxyethyl group may enhance solubility but reduce blood-brain barrier penetration .

Q. How does the N-cyclohexyl substituent influence the compound’s stability under varying pH conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. The cyclohexyl group’s hydrophobicity may confer stability in acidic environments (e.g., gastric pH) but increase susceptibility to oxidative metabolism in the liver .
  • Comparative studies : Synthesize analogs with alternative N-substituents (e.g., aryl or alkyl groups) to evaluate stability-activity trade-offs .

Methodological Considerations

Q. What reaction conditions optimize the coupling of (E)-but-2-enedioic acid to the thiazolo-benzimidazole core?

  • Stepwise protocol :

Activate the carboxylic acid group of (E)-but-2-enedioic acid using EDCl/HOBt or DCC.

Couple to the secondary amine of the benzimidazole-thiazole scaffold in anhydrous DMF or THF under nitrogen.

Purify via recrystallization (e.g., using ethanol/water) to remove unreacted diacid .

Q. How can researchers mitigate challenges in synthesizing the 7-[[2-methoxyethyl(methyl)amino]methyl] side chain?

  • Protection-deprotection strategy :

  • Protect the amine with Boc before introducing the 2-methoxyethyl group via reductive amination (NaBH3CN, methanol).
  • Deprotect with TFA and methylate using methyl iodide/K2CO3 .
    • Alternate route : Use pre-functionalized building blocks (e.g., 2-methoxyethylamine) to streamline synthesis .

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